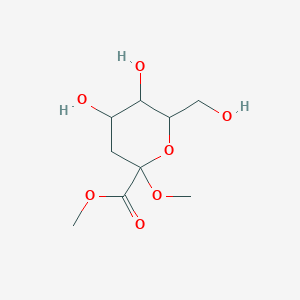

1-O-a-D-glucopyranosyl-D-fructose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

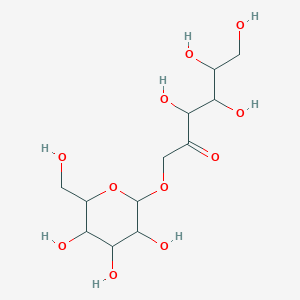

Trehalulose is a disaccharide composed of a molecule of fructose bound to a molecule of glucose. It is a structural isomer of sucrose and is naturally found in small quantities in honey and honeydew secreted by insects such as whiteflies and aphids . Unlike sucrose, trehalulose has a 1,1-glycosidic bond, making it a reducing sugar . This unique bond gives trehalulose a lower glycemic index compared to sucrose, making it a potential alternative sweetener with various health benefits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trehalulose can be synthesized from sucrose using the enzyme sucrose isomerase. This enzyme catalyzes the isomerization of sucrose to trehalulose under specific conditions. The reaction typically occurs at a pH of 7.0 and a temperature of 45°C to 50°C . The enzyme exhibits stability across a wide range of pH and temperatures, making the process efficient and scalable .

Industrial Production Methods: Industrial production of trehalulose involves the use of sucrose isomerase in bioreactors. The sucrose solution is contacted with the enzyme, resulting in the conversion of sucrose to trehalulose. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate trehalulose . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Trehalulose undergoes various chemical reactions, including:

Oxidation: Trehalulose can be oxidized to produce gluconic acid and other oxidation products.

Reduction: Reduction of trehalulose can yield sorbitol and mannitol.

Substitution: Trehalulose can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Oxidation: Gluconic acid and other carboxylic acids.

Reduction: Sorbitol and mannitol.

Substitution: Acetylated and benzoylated derivatives of trehalulose.

Aplicaciones Científicas De Investigación

Trehalulose has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and isomerization reactions.

Biology: Investigated for its role in insect metabolism and as a potential prebiotic.

Mecanismo De Acción

Trehalulose exerts its effects primarily through its unique glycosidic bond. The 1,1-glycosidic bond is more stable than the 1,2-glycosidic bond in sucrose, resulting in slower breakdown and absorption in the small intestine . This slower breakdown leads to a lower glycemic response, making trehalulose beneficial for managing blood sugar levels . Additionally, its non-cariogenic nature prevents dental caries by not being utilized by oral bacteria .

Comparación Con Compuestos Similares

Trehalulose is often compared with other sucrose isomers such as:

Turanose: Similar to trehalulose but with a 3,1-glycosidic bond.

Leucrose: Has a 5,1-glycosidic bond.

Isomaltulose: Features a 6,1-glycosidic bond.

Uniqueness of Trehalulose:

Propiedades

Fórmula molecular |

C12H22O11 |

|---|---|

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

3,4,5,6-tetrahydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2 |

Clave InChI |

NMELTECMHKKXLF-UHFFFAOYSA-N |

SMILES canónico |

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)

![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)

![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)

![[5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate](/img/structure/B15130138.png)

![2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B15130152.png)

![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)

![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)